Benzo(b)pyrene-1,6-diol
Description
Benzo(a)pyrene-1,6-dione (BP-1,6-dione) is a quinone metabolite derived from the oxidation of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . BaP undergoes metabolic activation via cytochrome P450 enzymes to form reactive intermediates, including dihydrodiols, diol epoxides, and quinones. BP-1,6-dione is identified as a noncompetitive inhibitor of BaP metabolism and is implicated in modulating oxidative stress and DNA damage pathways . Its structural analogs, such as BP-3,6-dione and BP-6,12-dione, exhibit distinct biochemical properties, making comparative analysis critical for understanding their roles in toxicity and carcinogenicity.
Properties
CAS No. |
63148-09-4 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzo[b]pyrene-1,6-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10,21-22H |
InChI Key |
QYIVDRMOGWPFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-1,6-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Biocatalytic Hydroxylation: Utilizing enzymes such as cytochrome P450 monooxygenases to selectively hydroxylate benzo(b)pyrene at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using optimized chemical hydroxylation processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)pyrene-1,6-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of benzo(b)pyrene-1,6-quinone.
Reduction: Formation of benzo(b)pyrene-1,6-dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
Benzo(b)pyrene-1,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in the development of sensors and analytical methods for detecting PAHs in environmental samples.
Mechanism of Action
The mechanism of action of benzo(b)pyrene-1,6-diol involves its metabolic activation to reactive intermediates, which can form adducts with DNA and proteins. These adducts can lead to mutations and disruptions in cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form diol epoxides that are highly reactive and capable of binding to DNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinone Metabolites
BP-1,6-dione belongs to a class of BaP-derived quinones, which differ in the position of their ketone groups. Key analogs include:
- Inhibitory Effects : BP-6,12-dione is the most potent inhibitor of both BaP and its 7,8-dihydrodiol metabolite oxidation, followed by BP-1,6-dione and BP-3,6-dione .
- Tissue-Specific Metabolism: Quinones constitute >40% of total BaP metabolites in lung tissue, suggesting heightened pulmonary toxicity compared to liver .
- Redox Behavior : BP-1,6-dione and BP-3,6-dione are partially reduced under aerobic conditions, whereas BP-6,12-dione remains predominantly oxidized, contributing to sustained oxidative stress .
Dihydrodiols and Diol Epoxides
Dihydrodiols (e.g., BaP-7,8-dihydrodiol) are precursors to highly carcinogenic diol epoxides (e.g., BPDE). Key comparisons include:
- Mechanistic Differences : Unlike BPDE, which directly binds DNA, BP-1,6-dione exerts toxicity by inhibiting metabolic detoxification and enhancing oxidative stress .
- Biological Impact: BPDE induces chromatid breaks correlated with lung cancer risk, whereas BP-1,6-dione’s inhibitory effects may exacerbate carcinogen persistence .
Research Findings and Implications
Oxidative Stress: Quinones like BP-1,6-dione undergo redox cycling, generating reactive oxygen species (ROS) that damage lipids (e.g., elevated MDA in mollusks ) and proteins.
Species-Specific Responses: In reconstructed human epidermal models, BaP induces CYP1 enzymes, but quinone detoxification via GSTs and UGTs may mitigate toxicity .
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